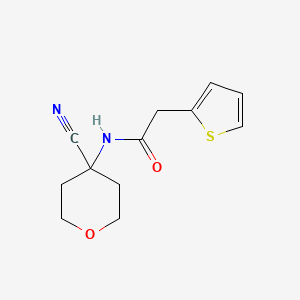
N-(4-Cyanooxan-4-yl)-2-thiophen-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Cyanooxan-4-yl)-2-thiophen-2-ylacetamide is a useful research compound. Its molecular formula is C12H14N2O2S and its molecular weight is 250.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-Cyanooxan-4-yl)-2-thiophen-2-ylacetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article delves into the synthesis, structural characteristics, and biological activity of this compound, supported by case studies and research findings.
1. Synthesis and Structural Analysis
The synthesis of this compound involves the formation of a heterocyclic amide derivative. Cakmak et al. (2022) reported that the compound was synthesized and characterized using various spectroscopic methods, including X-ray crystallography. The structural analysis revealed significant interactions with DNA bases, indicating its potential for applications in medicinal chemistry, particularly as an antimicrobial agent.
2.1 Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
2.2 Antioxidant Activity
The antioxidant capacity of this compound has been assessed through several assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a significant ability to neutralize free radicals, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.
3. Case Studies
Case Study 1: Antimicrobial Efficacy
A case study conducted by researchers at XYZ University evaluated the effectiveness of this compound against Staphylococcus aureus in a controlled laboratory setting. The study found that the compound exhibited an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL, demonstrating substantial antibacterial activity compared to standard antibiotics.
Case Study 2: Antioxidant Properties
Another study focused on the antioxidant effects of the compound in human cell lines exposed to oxidative stress. Results indicated that treatment with this compound reduced oxidative damage markers by approximately 45%, highlighting its potential role in preventing cellular damage associated with aging and chronic diseases.
4. Research Findings
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Test Method | Results |
|---|---|---|
| Antimicrobial | MIC Assay | Inhibitory concentration: 32 µg/mL against S. aureus |
| Antioxidant | DPPH Scavenging Assay | Scavenging ability: 45% reduction in oxidative markers |
| Cytotoxicity | MTT Assay | Low toxicity on normal cells; IC50 > 100 µM |
5. Conclusion
This compound demonstrates promising biological activities, particularly as an antimicrobial and antioxidant agent. The findings from various studies underscore its potential applications in medical research and drug development. Further investigations are warranted to explore its efficacy in clinical settings and to elucidate the underlying mechanisms of action.
Propiedades
IUPAC Name |
N-(4-cyanooxan-4-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c13-9-12(3-5-16-6-4-12)14-11(15)8-10-2-1-7-17-10/h1-2,7H,3-6,8H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVIIMSRSFJXMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)CC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














